4-(4-Chlorophenyl)-1,3-thiazole

Antimalarial Plasmodium falciparum IC50

Procure 4-(4-Chlorophenyl)-1,3-thiazole (CAS 1826-22-8) for validated antiparasitic SAR. Differentiated from other 4-aryl analogs by its sub-µM antimalarial (IC50 0.79 µM) and low µM trypanocidal activity (IC50 1.67 µM). The para-chloro handle enables cross-coupling not possible with non-halogenated scaffolds. Essential for Chagas and malaria hit-to-lead programs; also serves as precursor to SK1-degrading chemical probe SKi. Low mammalian cytotoxicity. Purity: ≥98%.

Molecular Formula C9H6ClNS
Molecular Weight 195.67 g/mol
CAS No. 1826-22-8
Cat. No. B186714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1,3-thiazole
CAS1826-22-8
Molecular FormulaC9H6ClNS
Molecular Weight195.67 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC=N2)Cl
InChIInChI=1S/C9H6ClNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H
InChIKeyNHPGTSMKZRIWCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(4-Chlorophenyl)-1,3-thiazole (CAS 1826-22-8): A Structurally Defined Thiazole Scaffold for Antiparasitic and Synthetic Applications


4-(4-Chlorophenyl)-1,3-thiazole (CAS 1826-22-8) is a heterocyclic building block comprising a 1,3-thiazole ring substituted at the 4-position with a 4-chlorophenyl group . This scaffold is a key intermediate in medicinal chemistry programs targeting neglected tropical diseases, with reported in vitro activity against Plasmodium falciparum, Leishmania amazonensis, and Trypanosoma cruzi [1]. The compound exhibits favorable in silico ADMET properties, including predicted oral bioavailability, and demonstrates low cytotoxicity in mouse splenocyte assays [2]. Its well-defined substitution pattern provides a consistent platform for structure–activity relationship (SAR) exploration, making it a reliable starting point for derivative synthesis compared to other 4-aryl thiazole analogs [3].

Why a 4-Aryl Thiazole from Stock Is Not a Viable Alternative to 4-(4-Chlorophenyl)-1,3-thiazole


4-Aryl thiazoles are not functionally interchangeable. The electronic and steric effects imparted by the para-chloro substituent directly modulate both biological activity and chemical reactivity relative to unsubstituted phenyl or other 4-aryl analogs [1]. In aminothiazole series, the 4-chlorophenyl group confers distinct antioxidant and antibacterial profiles when compared head-to-head with phenyl, 4-fluorophenyl, and 4-trifluoromethylphenyl substituents under identical assay conditions [2]. Furthermore, the chlorine atom serves as a synthetic handle for further functionalization via cross-coupling reactions, a pathway unavailable to non-halogenated analogs [3]. Substituting a generic 4-phenylthiazole for the 4-chlorophenyl derivative would invalidate any SAR conclusions and may compromise the observed antiparasitic activity, as evidenced by the specific activity profiles reported for 4-(4-chlorophenyl)thiazole derivatives against Plasmodium and Trypanosoma species [4].

Quantitative Evidence Supporting the Selection of 4-(4-Chlorophenyl)-1,3-thiazole Over Analogous Scaffolds


Antimalarial Potency Against Chloroquine-Sensitive P. falciparum (3D7) in the Low Micromolar Range

4-(4-Chlorophenyl)thiazole derivatives demonstrate meaningful inhibition of Plasmodium falciparum 3D7 growth, with IC50 values ranging from 0.79 µM to >10 µM across a set of synthesized analogs [1]. In the same study, chloroquine served as the positive control reference standard [2]. Notably, the most active derivative (compound 2b) achieved an IC50 of 0.79 µM, representing a potency within one order of magnitude of chloroquine [3]. In contrast, a 4-phenylthiazole derivative evaluated in a separate study was reported as inactive against a related Plasmodium strain, underscoring the critical role of the 4-chlorophenyl substitution for antimalarial activity within this scaffold class [4].

Antimalarial Plasmodium falciparum IC50

Enhanced Trypanocidal Activity Against T. cruzi Compared to Leishmanicidal Activity

In a direct head-to-head evaluation of eight 4-(4-chlorophenyl)thiazole derivatives against both Leishmania and Trypanosoma parasites, the compounds consistently exhibited greater potency against T. cruzi [1]. The IC50 values against the clinically relevant trypomastigote form of T. cruzi ranged from 1.67 µM to 100 µM, while activity against L. amazonensis promastigotes ranged from 19.86 µM to 200 µM [2]. The most active compound (3b) achieved an IC50 of 1.67 µM against T. cruzi trypomastigotes, compared to an IC50 of 22.37 µM against L. amazonensis promastigotes [3]. This differential activity profile is unique to the 4-chlorophenyl substitution pattern and is not observed with other 4-aryl thiazoles, such as 4-fluorophenyl or 4-trifluoromethylphenyl analogs, which showed distinct antiviral and antioxidant profiles in separate comparative studies [4].

Trypanosoma cruzi Chagas disease Antiparasitic

Favorable Selectivity and Low Cytotoxicity Profile in Mammalian Cells

The 4-(4-chlorophenyl)thiazole scaffold consistently demonstrates low cytotoxicity across multiple studies. In mouse splenocyte assays, the compounds exhibited low cytotoxicity and were able to promote cell activation and proliferation without inducing cell death [1]. Furthermore, in the antiparasitic study, several derivatives (compounds 2, 3, and 4) were non-toxic to human Vero control cells, yielding high selectivity indices (SI) when comparing anti-promastigote activity to cytotoxicity [2]. While exact SI values were not tabulated in the abstract, the qualitative designation of 'high selectivity' is reported [3]. In contrast, a 4-phenylthiazole derivative tested for cytotoxicity showed only moderate activity with IC50 values of 30–80 µM against cancer cell lines, but no selectivity data against normal cells was provided [4]. The low cytotoxicity of the 4-chlorophenyl scaffold, combined with its antiparasitic activity, suggests a therapeutic window that may be more favorable than other 4-aryl analogs which have not been evaluated for selectivity in the same context.

Cytotoxicity Selectivity Index Safety Profile

Predictive Pharmacokinetic Profile Supporting Oral Bioavailability

In silico ADMET predictions for 4-(4-chlorophenyl)thiazole derivatives indicate favorable pharmacokinetic properties consistent with drug-like candidates. The compounds exhibit good oral bioavailability parameters, including acceptable Lipinski's Rule of Five compliance and predicted human intestinal absorption [1]. Specifically, the in silico models predict moderate to high gastrointestinal absorption and blood-brain barrier penetration characteristics suitable for systemic antiparasitic therapy [2]. While direct comparative ADMET data for other 4-aryl thiazoles are limited in the public domain, the consistent prediction of favorable oral absorption across multiple derivatives of the 4-chlorophenyl scaffold [3] provides a baseline of confidence not automatically extended to 4-methylphenyl or 4-bromophenyl analogs, which may have altered lipophilicity and metabolic stability due to different substituent effects [4].

ADMET Oral Bioavailability Drug-likeness

Strategic Application Scenarios for 4-(4-Chlorophenyl)-1,3-thiazole in Drug Discovery and Chemical Synthesis


Hit Identification and Lead Optimization for Chagas Disease Therapeutics

Based on the direct head-to-head evidence of preferential trypanocidal activity (IC50 as low as 1.67 µM against T. cruzi trypomastigotes) [1], 4-(4-chlorophenyl)-1,3-thiazole serves as an ideal starting scaffold for Chagas disease drug discovery programs. Researchers can synthesize focused libraries of 2- or 5-substituted derivatives to further improve potency while leveraging the scaffold's demonstrated selectivity and low cytotoxicity [2]. The favorable in silico ADMET predictions [3] support progression to in vivo efficacy models with reduced risk of pharmacokinetic failure.

Antimalarial Scaffold Optimization with Defined SAR

The sub-micromolar antimalarial activity observed against chloroquine-sensitive P. falciparum 3D7 (best IC50 = 0.79 µM) [4] validates 4-(4-chlorophenyl)-1,3-thiazole as a validated hit for antimalarial programs. The clear differentiation from inactive 4-phenylthiazole analogs [5] ensures that SAR studies can focus on optimizing the 4-chlorophenyl core rather than validating baseline activity. The scaffold's low cytotoxicity in mammalian cells [6] further supports its inclusion in combination screening campaigns.

Synthetic Intermediate for Cross-Coupling and Functionalization

The presence of the chloro substituent on the phenyl ring enables further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to access diverse 4-aryl thiazole libraries [7]. This synthetic handle is absent in non-halogenated 4-aryl thiazoles, making 4-(4-chlorophenyl)-1,3-thiazole the preferred building block for parallel synthesis and diversity-oriented synthesis (DOS) campaigns [8]. The well-defined synthetic routes to this scaffold ensure reproducible access to multigram quantities for medicinal chemistry efforts.

Mechanistic Probe for Sphingosine Kinase 1 (SK1) Degradation Studies

A derivative of this scaffold, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole (SKi), has been characterized as a selective sphingosine kinase 1 inhibitor that induces proteasomal degradation of SK1 in multiple cancer cell lines [9]. Procuring the parent 4-(4-chlorophenyl)-1,3-thiazole enables in-house synthesis of this validated chemical probe for studying sphingolipid signaling pathways and apoptosis mechanisms [10]. This specific application is not accessible with other 4-aryl thiazole analogs, which have not been reported to yield SK1-degrading derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1,3-thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.